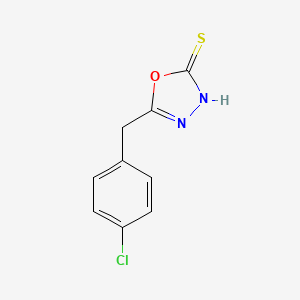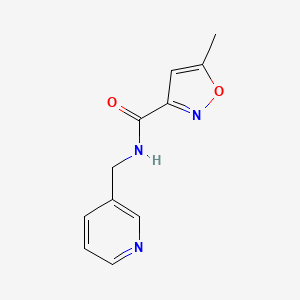![molecular formula C13H14N2O4S B5888609 (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as DMTT, is a chemical compound that has gained significant attention in the scientific research field due to its unique properties. This compound belongs to the class of thienyl-based compounds and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and differentiation. (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to inhibit the activation of these pathways, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its high solubility in various solvents, which makes it easy to prepare solutions for testing. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research is the development of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine and its potential use in the treatment of cancer and inflammation. Furthermore, the development of new synthesis methods for (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine may lead to the discovery of new compounds with improved properties.
Synthesemethoden
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 5-nitro-2-thiophenemethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURWVJVMCSDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)



![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)